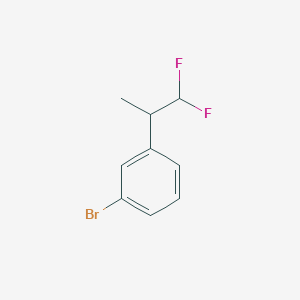

1-Bromo-3-(1,1-difluoropropan-2-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-(1,1-difluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H9BrF2 It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a 1,1-difluoropropan-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(1,1-difluoropropan-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

-

Mechanism : The bromine atom acts as a leaving group, facilitated by the electron-withdrawing difluoropropan-2-yl group, which deactivates the ring and directs substitution to the meta position relative to itself (position 1).

-

Conditions : Requires strongly activating nucleophiles (e.g., hydroxide, amine) and elevated temperatures.

-

Example : Substitution with cyanide ions could yield 3-(1,1-difluoropropan-2-yl)benzonitrile under basic conditions .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The bromine serves as a leaving group for palladium-catalyzed coupling with boronic acids or esters.

-

Acceleration by Electron-Withdrawing Groups : The difluoropropan-2-yl group enhances reaction rates by stabilizing intermediates .

Grignard Reactions

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis

1-Bromo-3-(1,1-difluoropropan-2-yl)benzene serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the introduction of difluoropropyl groups into larger molecules, which can be beneficial for modifying biological activity in drug development.

Reactions and Transformations

The compound can undergo several chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be utilized in the synthesis of various fluorinated compounds that are important in medicinal chemistry. The presence of bromine makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in constructing complex organic frameworks.

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound can be employed to synthesize novel drug candidates. The incorporation of fluorine atoms is known to enhance the metabolic stability and bioavailability of drugs. Compounds derived from this brominated precursor have potential therapeutic effects against various diseases due to their altered pharmacokinetic properties.

Case Study: Anticancer Agents

Research has indicated that fluorinated benzene derivatives exhibit significant anticancer activity. For example, compounds synthesized from this compound have been tested for their efficacy against specific cancer cell lines, showing promising results that warrant further exploration in clinical settings.

Agrochemical Applications

Pesticide Development

The compound's reactivity allows it to be used in the development of agrochemicals, particularly pesticides. Fluorinated compounds often exhibit enhanced potency and selectivity against pests while reducing toxicity to non-target organisms. This characteristic makes this compound a candidate for creating safer agricultural chemicals.

Research Findings

Studies have shown that derivatives of this compound can act as effective insecticides or fungicides. The introduction of difluoropropyl groups may enhance the environmental stability and effectiveness of these agrochemicals.

Material Science

Polymer Chemistry

In material science, this compound can serve as a monomer or co-monomer in the synthesis of fluorinated polymers. These polymers are known for their unique properties such as chemical resistance and thermal stability, making them suitable for high-performance applications.

Data Summary Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex compounds | Facilitates the introduction of difluoropropyl groups |

| Pharmaceuticals | Drug development | Enhances metabolic stability and bioavailability |

| Agrochemicals | Pesticide formulation | Increased potency and reduced toxicity |

| Material Science | Polymer synthesis | Improved chemical resistance and thermal stability |

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene involves its interaction with various molecular targets. The bromine atom and the difluoropropyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparaison Avec Des Composés Similaires

1-Bromo-3-phenylpropane: Similar structure but lacks the difluoropropyl group.

1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene: Contains a trifluoromethyl group instead of a difluoropropyl group.

Uniqueness: 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene is unique due to the presence of both a bromine atom and a difluoropropyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

1-Bromo-3-(1,1-difluoropropan-2-yl)benzene, with the chemical formula C9H9BrF2 and CAS number 122163948, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves halogenation reactions and cross-coupling techniques. The compound is characterized by its bromine atom at the 1-position and a difluoropropane substituent at the 3-position on the benzene ring.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 215.08 g/mol |

| Boiling Point | Not specified |

| Appearance | Clear liquid |

| Solubility | Organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activities. For example, studies have shown that brominated aromatic compounds can act against Gram-positive and Gram-negative bacteria as well as fungi . The presence of the bromine atom enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate cellular membranes and exert antimicrobial effects.

Antifungal Activity

A study on structurally related compounds demonstrated significant antifungal activity against various strains of fungi using in vitro assays. The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on human cell lines. Results indicate that while some derivatives show promising cytotoxic effects against cancer cell lines, others exhibit minimal toxicity towards normal cells, suggesting a potential for selective action against tumor cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various brominated compounds were tested for their antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against specific bacterial strains .

Case Study 2: Cytotoxic Effects

A cytotoxicity study involving human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could induce apoptosis in cancer cells through caspase activation pathways .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Brominated compounds are known to inhibit specific enzymes associated with microbial metabolism, thereby reducing their growth rate.

Propriétés

IUPAC Name |

1-bromo-3-(1,1-difluoropropan-2-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHVNXABEVQJDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.